molecular formula C5H6O B129892 3-Methylfuran CAS No. 930-27-8

3-Methylfuran

Cat. No.: B129892
CAS No.: 930-27-8
M. Wt: 82.1 g/mol
InChI Key: KJRRQXYWFQKJIP-UHFFFAOYSA-N
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Description

3-Methylfuran is an organic compound with the molecular formula C₅H₆O. It is a derivative of furan, characterized by a methyl group attached to the third carbon of the furan ring. This compound is formed from the gas-phase reaction of hydroxyl radicals with isoprene and is known for its presence in various environmental and industrial processes .

Mechanism of Action

Target of Action

3-Methylfuran is an organic compound that primarily targets the respiratory system . It is formed from the gas-phase reaction of hydroxyl radical with isoprene . In mice, it has been found to be toxic by inhalation .

Mode of Action

The mode of action of this compound involves its interaction with hydroxyl and nitrate radicals . This interaction leads to the formation of secondary organic aerosol (SOA), a type of air pollutant . The reaction of this compound with these radicals can lead to the formation of SOA, highlighting the importance of higher-generation or multiphase reactions to aerosol formation .

Biochemical Pathways

The biochemical pathways affected by this compound involve the oxidation of the compound . This oxidation process leads to the formation of secondary organic aerosols . The reaction of this compound with nitrate radicals leads to the formation of SOA, with SOA yield ranging from 1.6 to 2.4% for organic mass loading .

Pharmacokinetics

It is known that the compound is formed from the gas-phase reaction of hydroxyl radical with isoprene . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The result of the action of this compound is the formation of secondary organic aerosols . These aerosols are a type of air pollutant that can have negative effects on air quality and human health . In mice, this compound has been found to be toxic by inhalation .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of hydroxyl and nitrate radicals . These radicals are involved in the reaction that leads to the formation of secondary organic aerosols . The reaction is performed under dry conditions and with different initial concentrations of this compound .

Biochemical Analysis

Biochemical Properties

3-Methylfuran interacts with various enzymes and proteins in biochemical reactions. The reactive metabolic intermediates of this compound are the cis-enedials 3-acetylacrolein (4-oxopent-2-enal) and 2-methylbut-2-enedial . These intermediates can become associated with lung and liver microsomal proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism . In mice, this compound is toxic by inhalation , indicating its potential impact on cellular health.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The reactive metabolites of this compound, 3-acetylacrolein and 2-methylbut-2-enedial, have the potential to react with biomacromolecules .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been found to be toxic by inhalation in mice , indicating potential adverse effects at high doses.

Metabolic Pathways

This compound is involved in various metabolic pathways. The reactive metabolic intermediates of this compound, 3-acetylacrolein and 2-methylbut-2-enedial, are key players in these pathways .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 3-Methylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Properties

IUPAC Name

3-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O/c1-5-2-3-6-4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRRQXYWFQKJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10239228
Record name 3-Methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

82.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

930-27-8
Record name 3-Methylfuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=930-27-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Methylfuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930278
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-METHYLFURAN
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=346905
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10239228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYLFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72A0440N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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